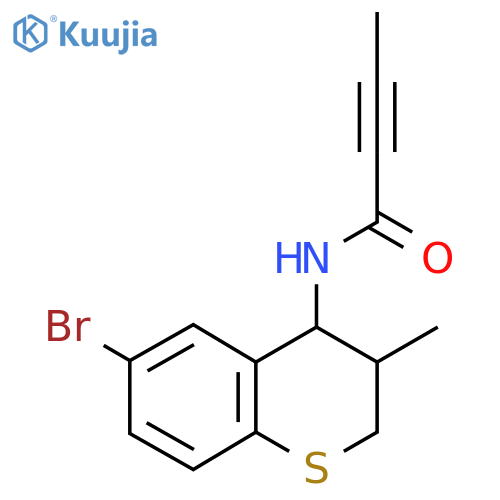Cas no 2094459-62-6 (N-(6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-yl)but-2-ynamide)

2094459-62-6 structure
商品名:N-(6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-yl)but-2-ynamide
N-(6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-yl)but-2-ynamide 化学的及び物理的性質
名前と識別子
-
- N-(6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-yl)but-2-ynamide
- N-(6-bromo-3-methyl-3,4-dihydro-2H-thiochromen-4-yl)but-2-ynamide
- Z2013502033
- EN300-26604247
- AKOS033732610
- 2094459-62-6
-
- インチ: 1S/C14H14BrNOS/c1-3-4-13(17)16-14-9(2)8-18-12-6-5-10(15)7-11(12)14/h5-7,9,14H,8H2,1-2H3,(H,16,17)
- InChIKey: QPWFHXWQMOIIOZ-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC2=C(C=1)C(C(C)CS2)NC(C#CC)=O
計算された属性
- せいみつぶんしりょう: 322.99795g/mol
- どういたいしつりょう: 322.99795g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 386
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 54.4Ų
N-(6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-yl)but-2-ynamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26604247-0.05g |
N-(6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-yl)but-2-ynamide |
2094459-62-6 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-(6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-yl)but-2-ynamide 関連文献
-
1. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
2094459-62-6 (N-(6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-yl)but-2-ynamide) 関連製品
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量